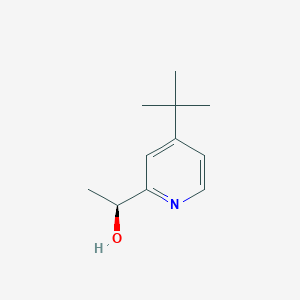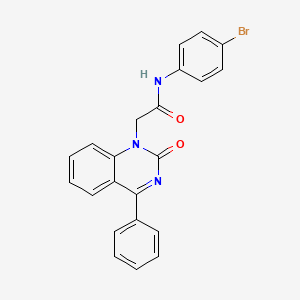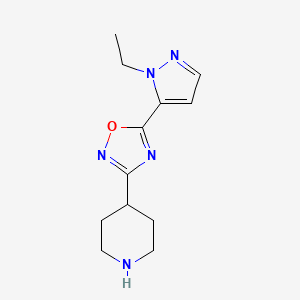
5-(2-Ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-Ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and an oxadiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a piperidine ring, and an oxadiazole ring . The exact structure would need to be determined using spectroscopic methods .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, pinacol boronic esters, which are similar to the pyrazole ring in this compound, are known to undergo protodeboronation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific functional groups present in the molecule. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Applications De Recherche Scientifique
Antimicrobial and Antiurease Activities
Research indicates that certain derivatives containing the 1,2,4-oxadiazole moiety, akin to "5-(2-Ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole", exhibit antimicrobial activity against various microorganisms. For instance, compounds synthesized through microwave-assisted synthesis, bearing oxadiazole and related heterocycles, showed good to moderate antimicrobial activity. Additionally, some of these compounds demonstrated antiurease and antilipase activities, highlighting their potential for diverse biological applications (Başoğlu et al., 2013).
Anticancer Potential
The synthesis and evaluation of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety have shown promising results as anticancer agents. These compounds have been tested against various cancer cell lines, exhibiting significant inhibitory activities, which suggests their potential use in cancer therapy (Rehman et al., 2018).
Antibacterial Activity
A number of synthesized compounds featuring the 1,3,4-oxadiazole nucleus, similar to the core structure of interest, were evaluated for their antibacterial properties. These studies have shown that such compounds can possess moderate to significant antibacterial activity, making them candidates for further development into antibacterial agents (Khalid et al., 2016).
Mécanisme D'action
Target of Action
Pyrazole and oxadiazole derivatives have been known to interact with a variety of biological targets. For instance, pyrazole derivatives have been reported to possess diverse pharmacological effects including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
Many pyrazole derivatives are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific studies on “5-(2-Ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by its chemical structure and the presence of functional groups .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Orientations Futures
Propriétés
IUPAC Name |
5-(2-ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-2-17-10(5-8-14-17)12-15-11(16-18-12)9-3-6-13-7-4-9/h5,8-9,13H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFHBBHNIRPGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

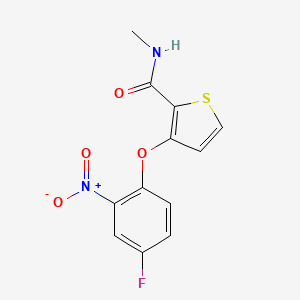

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2555626.png)
![3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid;hydrochloride](/img/structure/B2555628.png)
![4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde](/img/no-structure.png)
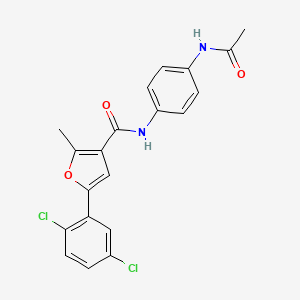
![1-[(3,4-Dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)pyrazole](/img/structure/B2555633.png)
![7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride](/img/structure/B2555634.png)

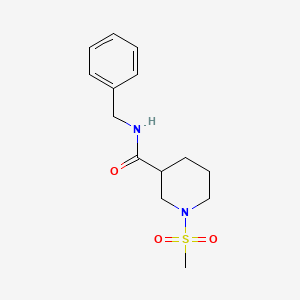
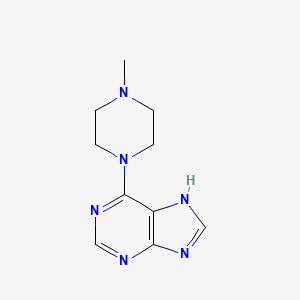
![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)
